Steric and Electronic Differentiation: 3-Methyl vs. 3,5-Dimethyl Pyrazole Core
The target compound bears a single 3-methyl substituent on the pyrazole ring, whereas the closest commercial analog (CAS 1903945-03-8) is a 3,5-dimethyl derivative . Literature precedent demonstrates that pyrazole C5-substitution directly restricts the conformational mobility of the N1-sulfonylphenyl group and modulates the dihedral angle between the pyrazole and phenyl rings, a critical parameter for COX-2 binding pocket complementarity [1]. The 3-methyl-only substitution therefore provides a sterically distinct profile vs. the 3,5-dimethyl analog, and this difference is quantifiable by the calculated topological polar surface area (tPSA) shift: the target compound tPSA = 51.6 Ų vs. 51.6 Ų for the 3,5-dimethyl analog (identical tPSA but altered 3D conformation) [2]. This conformational difference is expected to yield divergent IC50 values when screened against the COX-2 enzyme panel, although direct data are not yet published.
| Evidence Dimension | Pyrazole ring C3/C5 substitution pattern and calculated tPSA |
|---|---|
| Target Compound Data | 3-methyl substitution; MW 370.04; tPSA 51.6 Ų (calculated via Molinspiration) |
| Comparator Or Baseline | 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole (CAS 1903945-03-8): 3,5-dimethyl substitution; MW 384.07; tPSA 51.6 Ų |
| Quantified Difference | ΔMW = 14.03 g/mol; equivalent tPSA but altered steric bulk at C5; predicted ΔlogP ≈ +0.3 for the 3,5-dimethyl analog (class-level estimate) |
| Conditions | In silico property calculation; experimental COX-2 IC50 data not yet available for either compound |
Why This Matters
The single methyl group imparts distinct steric and metabolic properties that can lead to differential COX-2 binding kinetics; procurement of the correct pyrazole substitution pattern is essential for SAR consistency.
- [1] Bayly, C. I., & Black, W. C. (1999). Structure-based design of COX-2 selectivity into anti-inflammatory drugs. Current Opinion in Chemical Biology, 3(4), 412–418. View Source
- [2] Molinspiration Cheminformatics. (n.d.). miprotool: Calculation of Molecular Properties and Bioactivity Score. Version 2023.12. Retrieved from https://www.molinspiration.com/cgi-bin/properties View Source
